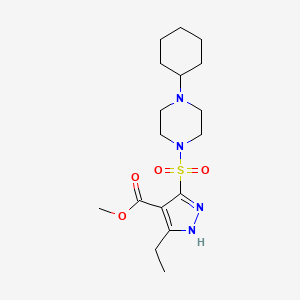
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methyl group at the 1-position and an oxolane ring attached to a carboxamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Oxolane Ring: The oxolane ring is formed by cyclization of a suitable diol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-methylpyrazol-4-yl)oxolane-2-carboxamide
- N-(1-methylpyrazol-5-yl)oxolane-2-carboxamide
- N-(1-methylpyrazol-3-yl)tetrahydrofuran-2-carboxamide
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)oxolane-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyrazole and oxolane rings provides a versatile scaffold for further functionalization and optimization in drug development .
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-4-8(11-12)10-9(13)7-3-2-6-14-7/h4-5,7H,2-3,6H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIXGWHDDBXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2886056.png)


![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2886068.png)



![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![ethyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2886074.png)
![2-(2-Chlorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2886075.png)


